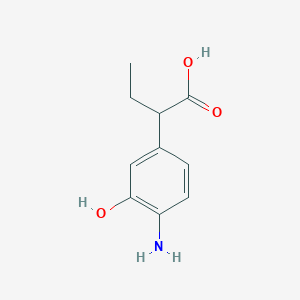

3-Hydroxy-4-aminophenylbutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Weight |

195.22 |

|---|---|

Origin of Product |

United States |

Contextualizing 3 Hydroxy 4 Aminophenylbutyric Acid Within Amino Acid and Neurotransmitter Analog Research

3-Hydroxy-4-aminophenylbutyric acid is a compound of significant interest in the fields of chemical biology and neuroscience. It belongs to a class of molecules known as amino acid analogs, which are structurally similar to naturally occurring amino acids. Specifically, it can be considered a derivative of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the mammalian central nervous system. The structural similarity to GABA allows it to interact with GABA receptors, though its specific binding profile and functional effects can differ.

The study of such analogs is crucial for several reasons. By modifying the basic structure of a neurotransmitter, researchers can probe the specific structural requirements for receptor binding and activation. This helps in understanding the pharmacophore of a particular receptor, which is the precise arrangement of functional groups necessary for biological activity. For example, the addition of a phenyl group to the GABA backbone, as seen in phenibut (4-amino-3-phenylbutyric acid), significantly alters its properties. cymitquimica.comncats.io

Furthermore, these analogs are invaluable tools for developing new therapeutic agents. By fine-tuning the structure of a molecule, it is possible to enhance its desired effects while minimizing unwanted side effects. For instance, research into GABA analogs has led to the development of drugs with anxiolytic, nootropic (cognition-enhancing), and anticonvulsant properties. ncats.io The exploration of compounds like this compound and its relatives, such as 4-amino-3-hydroxybutyric acid (GABOB), contributes to this ongoing effort to create more selective and effective treatments for a variety of neurological and psychological disorders. nih.govnih.gov

The research into these compounds also extends to their potential as antimicrobial agents, highlighting the diverse applications of amino acid analogs in medicinal chemistry. nih.gov

Fundamental Structural Features and Stereochemical Considerations in 3 Hydroxy 4 Aminophenylbutyric Acid Research

Chemo- and Regioselective Synthesis Strategies for this compound

The selective synthesis of this compound presents challenges due to the multiple reactive functional groups. Strategic approaches are necessary to control reactivity and achieve the desired substitution pattern on the aromatic ring and the stereochemistry of the side chain.

Asymmetric Synthesis Approaches for Enantiopure this compound and its Precursors

The synthesis of enantiomerically pure forms of this compound is crucial for investigating its biological activities. Asymmetric synthesis has become an indispensable tool for producing enantiopure materials in process research. nih.gov Various methods have been developed to achieve high enantioselectivity.

One notable approach involves the asymmetric crotylboration to establish the critical C-2/C-3 stereocenters. For example, the reaction of a suitable aldehyde with a chiral crotylborane reagent can provide the desired alcohol with high diastereoselectivity. nih.gov Another powerful strategy is the use of chiral auxiliaries. For instance, nitrones derived from chiral auxiliaries can undergo cycloaddition reactions to yield cycloadducts as single enantiomers after recrystallization. nih.gov These methods provide access to enantiomerically pure building blocks that can be further elaborated to the target molecule. The development of efficient and economically viable asymmetric syntheses remains an active area of research. nih.gov

Recent advancements have also explored organocatalysis for the enantioselective synthesis of related chiral α-aminophosphonates, which could potentially be adapted for the synthesis of this compound. researchgate.net

Convergent and Divergent Synthetic Routes for this compound Scaffolds

Both convergent and divergent strategies have been employed for the synthesis of complex molecules containing the aminophenoxy alkanoic acid substructure, which is related to this compound. researchgate.net

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For instance, a (4-aminophenoxy)alkanoic acid segment can be synthesized and then anchored to a central scaffold. researchgate.net

Functional Group Interconversions and Protective Group Strategies in this compound Synthesis

The synthesis of a polyfunctional molecule like this compound necessitates the use of protecting groups to mask reactive sites and allow for selective transformations. The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their removal. researchgate.net

Protecting Groups for Key Functional Groups:

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| α-Amino Group | Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), Z (Benzyloxycarbonyl) | Acidic conditions (e.g., TFA) for Boc; Basic conditions (e.g., piperidine) for Fmoc; Catalytic hydrogenolysis for Z. researchgate.netbiosynth.com |

| Phenolic Hydroxyl Group | Benzyl (Bn), tert-Butyl (tBu) | Catalytic hydrogenolysis for Bn; Acidic conditions for tBu. creative-peptides.com |

| Carboxylic Acid | Esters (e.g., Methyl, Ethyl, tert-Butyl) | Saponification (for methyl/ethyl esters); Acidic conditions for tert-butyl esters. |

| Side Chain Hydroxyl Group | Silyl (B83357) ethers (e.g., TBDMS), Acetals | Fluoride source (e.g., TBAF) for silyl ethers; Acidic hydrolysis for acetals. wiley-vch.de |

Functional Group Interconversions (FGI):

FGI are essential for transforming one functional group into another during the synthetic sequence. ub.edumit.eduvanderbilt.eduorganic-chemistry.orgscribd.com For example, a carboxylic acid can be reduced to an alcohol, which can then be converted to a leaving group (like a halide or sulfonate) for subsequent nucleophilic substitution. vanderbilt.edu Nitriles can be hydrolyzed to carboxylic acids or reduced to amines. The strategic application of FGI allows for the construction of the target molecule from readily available starting materials.

Preparation of Stereoisomers and Diastereomers of this compound for Mechanistic Investigations

The synthesis of all possible stereoisomers and diastereomers of a chiral molecule is fundamental for understanding its mechanism of action and for unambiguous configurational assignment. nih.gov For a molecule with two chiral centers like this compound, four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

A general strategy for preparing these isomers involves the use of asymmetric synthesis with chiral starting materials or reagents. For example, the asymmetric synthesis of the four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid was achieved from commercially available (+)- and (−)-pseudoephedrine propionamide (B166681) in a multi-step sequence. nih.gov This approach allows for the controlled formation of specific stereocenters. By comparing the spectroscopic data (e.g., NMR) and optical rotation of the synthetic isomers with the natural or biologically active compound, the absolute configuration can be definitively established. nih.gov

Directed Chemical Modifications for Structure-Activity Relationship (SAR) Studies of this compound Analogs

SAR studies are crucial for optimizing the biological activity of a lead compound. This involves the systematic modification of different parts of the molecule and evaluating the effect of these changes on its activity. For this compound analogs, modifications can be made to the phenyl ring, the side chain, and the functional groups.

A study on (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acid (AHPA) derivatives demonstrated that most of the synthesized compounds exhibited potent inhibitory activities against aminopeptidase (B13392206) N (APN). nih.gov

Introduction of Substituents on the Phenyl Ring of this compound Derivatives

The introduction of various substituents on the phenyl ring can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Examples of Phenyl Ring Modifications:

| Position of Substitution | Type of Substituent | Potential Impact |

| Ortho to Hydroxyl | Electron-withdrawing group (e.g., -NO2) | May alter the acidity of the hydroxyl group. |

| Meta to Hydroxyl | Halogen (e.g., -Cl, -F) | Can influence lipophilicity and metabolic stability. |

| Para to Hydroxyl | Alkyl or Alkoxy group | May enhance binding through hydrophobic interactions. |

The synthesis of these derivatives often involves starting with appropriately substituted phenols or anilines and carrying them through the established synthetic route. The biological evaluation of these analogs provides valuable data for constructing a comprehensive SAR model.

Chemical Modifications of the Carboxylic Acid and Amine Functionalities

The presence of a carboxylic acid and a primary amine group on the this compound scaffold provides two key handles for chemical modification. These functionalities allow for the synthesis of a diverse array of derivatives through well-established chemical transformations. Such modifications are pivotal for exploring structure-activity relationships (SAR) and optimizing the physicochemical properties of analog compounds.

The carboxylic acid moiety is readily derivatized to form esters, amides, and other related functional groups. Esterification can be achieved through reaction with various alcohols under acidic conditions or by using coupling agents. A notable derivatization strategy involves the reaction of the carboxylic acid with reagents designed to enhance detection in analytical methods, a technique that highlights the reactivity of this group. For instance, in related hydroxy acids, fluorescent derivatives have been synthesized by coupling the acid with specific reagents in the presence of peptide coupling agents like O-(7-azobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU). nih.govresearchgate.net Another approach to enhance detectability in mass spectrometry involves derivatizing the carboxyl group with high proton affinity tags, such as N-(4-aminophenyl)piperidine. nsf.govrowan.edu This method significantly improves ionization efficiency for analysis. nsf.gov

The primary amine group is also a versatile site for chemical elaboration, primarily through acylation, alkylation, and sulfonylation reactions. Acylation, the formation of an amide bond by reacting the amine with an acyl chloride or carboxylic acid, is a common modification. Another significant derivatization for analytical purposes involves the reaction of the amino group with 2,4-dinitrofluorobenzene (DNFB), which is a classic method for tagging primary and secondary amines. arxiv.org The synthesis of N-substituted derivatives, such as those involving the formation of new carbon-nitrogen bonds, has also been reported for structurally similar compounds. nih.gov

These modifications allow for the systematic alteration of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are crucial for developing analogs with desired biological profiles.

Table 1: Examples of Chemical Modifications at the Carboxylic Acid Functionality

| Modification Type | Reagent Class | Resulting Functional Group | Purpose/Application |

|---|---|---|---|

| Esterification | Alcohols | Ester | Prodrug synthesis, property modulation |

| Amidation | Amines, Coupling Agents (e.g., HATU) | Amide | SAR studies, peptide mimics |

| Fluorescent Tagging | Benzofurazan Reagents | Fluorescent Ester/Amide | Analytical detection (HPLC) nih.govresearchgate.net |

Table 2: Examples of Chemical Modifications at the Amine Functionality

| Modification Type | Reagent Class | Resulting Functional Group | Purpose/Application |

|---|---|---|---|

| N-Acylation | Acyl Halides, Anhydrides | Amide | SAR studies, property modulation |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduction of acidic motifs, SAR |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Modulation of basicity and lipophilicity |

Isosteric Replacements and Bioisosterism in this compound Analog Design

Bioisosterism is a fundamental strategy in medicinal chemistry used to design analogs of a lead compound by replacing a functional group with another group of similar size, shape, and electronic properties. nih.govu-tokyo.ac.jp This approach is employed to enhance potency, selectivity, and pharmacokinetic properties, or to mitigate toxicity. nih.gov The scaffold of this compound offers several opportunities for the application of bioisosteric principles.

Carboxylic Acid Bioisosteres

The carboxylic acid group is a critical feature, often involved in hydrogen bonding interactions with biological targets. However, its acidic nature can lead to poor cell permeability and rapid metabolism. Replacing it with a suitable bioisostere can address these liabilities while preserving the key binding interactions. Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids. nih.gov

Tetrazoles: The 5-substituted tetrazole ring is a widely used non-classical bioisostere of the carboxylic acid group. It possesses a similar pKa and the nitrogen atoms can act as hydrogen bond acceptors, mimicking the carboxylate anion.

Acylsulfonamides: This group is also acidic and can maintain the key interactions of the parent carboxylic acid while potentially improving properties like metabolic stability and cell penetration. nih.gov

Oxadiazoles: Certain heterocyclic rings, such as 1,3,4-oxadiazoles, can function as carbonyl-activating moieties and have been used as part of a design strategy to create non-peptidic inhibitors. nih.gov

Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Group

| Original Group | Bioisostere | Key Features | Potential Advantages |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Acidic, planar, H-bond acceptor | Improved metabolic stability, similar pKa |

| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO2R) | Acidic, H-bond donor/acceptor | Enhanced membrane permeability nih.gov |

Bioisosterism of the Hydroxyl and Amino Groups

The hydroxyl and amino groups on the butyric acid chain and the phenyl ring are also amenable to bioisosteric replacement. The interchange of hydroxyl and amino groups is a well-established bioisosteric substitution due to their similar steric size and ability to participate in hydrogen bonding as both donors and acceptors. u-tokyo.ac.jp

Hydroxyl Group: The hydroxyl group could be replaced with a thiol (-SH), an amino (-NH2), or a methoxy (B1213986) (-OCH3) group to probe the importance of its hydrogen bonding capability and polarity. The substitution of a hydroxyl group with an amino group is a classic example used in compounds like aminopterin, a derivative of folic acid. u-tokyo.ac.jp

Amino Group: The primary amine can be replaced by a hydroxyl group (-OH) or a small alkyl group like methyl (-CH3) to assess the role of its basicity and hydrogen-donating properties.

Phenyl Ring Bioisosteres

The phenyl ring provides a lipophilic scaffold but can be a site of metabolic attack (e.g., aromatic hydroxylation). Replacing the phenyl ring with a bioisosteric heterocycle is a common strategy to modulate metabolic stability, solubility, and target interactions. nih.gov

Heterocyclic Rings: Aromatic heterocycles such as pyridine, thiophene (B33073), or pyrazole (B372694) can serve as bioisosteres for the phenyl ring. These replacements can introduce new hydrogen bonding opportunities, alter the electronic distribution, and block potential sites of metabolism. For example, replacing a phenyl with a thiophene ring has been shown to be a successful strategy in some antibody recognition studies. nih.gov

Through the rational application of these bioisosteric principles, medicinal chemists can systematically design and synthesize novel analogs of this compound with potentially improved therapeutic profiles.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dinitrofluorobenzene (DNFB) |

| O-(7-azobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) |

| N-(4-aminophenyl)piperidine |

| Aminopterin |

| Folic Acid |

| Pyridine |

| Thiophene |

| Pyrazole |

| Tetrazole |

| Acylsulfonamide |

| Hydroxamic Acid |

Proposed Biosynthetic Routes and Precursor Utilization in Model Organisms

The biosynthesis of a compound like this compound in biological systems is not established. However, hypothetical pathways can be proposed based on known biosynthetic strategies for similar molecules, such as amino acids and phenylpropanoids. A plausible route could involve the modification of an existing amino acid precursor, such as L-phenylalanine or L-tyrosine.

For instance, a pathway could commence with the hydroxylation and amination of a phenylbutyric acid scaffold, or conversely, the extension of a smaller, functionalized aromatic molecule. In microorganisms, the synthesis of 3-hydroxybutyrate (B1226725) involves the condensation of two acetyl-CoA molecules, which are then reduced. nih.gov It is conceivable that a similar mechanism, integrating components of aromatic amino acid biosynthesis, could lead to the formation of the phenylbutyric acid backbone.

Enzymatic Transformations and Biotransformation Pathways of this compound

The biotransformation of this compound would likely proceed through Phase I (functionalization) and Phase II (conjugation) reactions, typical for the metabolism of xenobiotics.

The functional groups of this compound—a hydroxyl group, an amino group, and a carboxylic acid attached to a phenyl ring—are all susceptible to oxidative and reductive metabolic processes.

Oxidation: The primary amino group could undergo oxidative deamination. The hydroxyl group on the butyric acid chain could be oxidized to a ketone, forming 4-amino-3-oxophenylbutyric acid. The aromatic ring itself is also a target for further hydroxylation, a common reaction in the metabolism of aromatic compounds. For example, in various strains of Escherichia coli, 3-hydroxyphenylacetate (B1240281) and 4-hydroxyphenylacetate (B1229458) are hydroxylated to 3,4-dihydroxyphenylacetate. nih.gov Similarly, the metabolism of 4-aminobutyric acid (GABA) in rat brain mitochondria involves oxidation. nih.gov

Reduction: While less common for this type of structure, reductive pathways could potentially act on any oxidized intermediates.

The enzymes likely involved in these transformations would be from the cytochrome P450 superfamily of monooxygenases for ring hydroxylation, and various dehydrogenases and oxidases for the side chain modifications.

Following Phase I functionalization, or directly, the molecule can undergo conjugation to increase its water solubility and facilitate excretion.

Glucuronidation: The hydroxyl and carboxylic acid groups are prime sites for conjugation with glucuronic acid, a common pathway for phenols and carboxylic acids.

Sulfation: The phenolic hydroxyl group can also be a substrate for sulfotransferases, leading to the formation of a sulfate (B86663) conjugate. Phenols such as α-methyldopa and salbutamol (B1663637) undergo this type of conjugation. uomustansiriyah.edu.iq

Acetylation: The aromatic amino group is a likely candidate for N-acetylation by N-acetyltransferases. This is a known pathway for arylamines, as seen with the metabolic activation of N-hydroxy-4-aminobiphenyl. nih.gov

Amino Acid Conjugation: The carboxylic acid moiety could be conjugated with amino acids, such as glycine (B1666218) or glutamine. For example, benzoic acid is conjugated with glycine to form hippuric acid. uomustansiriyah.edu.iq

Characterization of these metabolites would typically be performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the conjugates.

| Potential Conjugation Reaction | Functional Group | Enzyme Family | Example of Similar Reaction |

| Glucuronidation | Hydroxyl, Carboxylic Acid | UDP-glucuronosyltransferases (UGTs) | Metabolism of many drugs and xenobiotics |

| Sulfation | Phenolic Hydroxyl | Sulfotransferases (SULTs) | Sulfation of salbutamol uomustansiriyah.edu.iq |

| Acetylation | Aromatic Amino | N-acetyltransferases (NATs) | Acetylation of N-hydroxy-4-aminobiphenyl nih.gov |

| Glycine Conjugation | Carboxylic Acid | Acyl-CoA synthetase, Glycine N-acyltransferase | Formation of hippuric acid from benzoic acid uomustansiriyah.edu.iq |

Intracellular and Subcellular Distribution Mechanisms of this compound

The distribution of this compound within a cell would be governed by its physicochemical properties and the presence of specific transporters. Its structural similarity to amino acids and neurotransmitters like GABA suggests that it might utilize amino acid transport systems to cross cellular membranes.

The presence of both a hydrophilic amino acid-like side chain and a more lipophilic phenyl group gives the molecule an amphipathic character. This could allow for some passive diffusion across membranes, but carrier-mediated transport is likely to be significant. If it is metabolized in the mitochondria, as is the case for GABA, specific mitochondrial transporters would be required. nih.gov The subcellular distribution would likely see concentrations in the cytosol, where many conjugation enzymes are located, and potentially in the mitochondria for oxidative metabolism.

Molecular and Cellular Mechanisms of Action of 3 Hydroxy 4 Aminophenylbutyric Acid

Cellular Effects and Phenotypic Responses in Controlled Model Systems

Extensive literature searches did not yield specific data regarding the in vitro cellular effects of 3-Hydroxy-4-aminophenylbutyric acid. The following sections detail the lack of available research findings for the specified endpoints.

Cell-Based Viability and Proliferation Investigations (in vitro)

No published studies were identified that investigated the effects of this compound on cell viability or proliferation in in vitro cell-based assays. Consequently, there is no available data on its potential cytotoxic or cytostatic effects on any cell line.

Apoptosis and Necrosis Pathway Investigations in Cellular Models (in vitro)

There is currently no available scientific literature detailing the investigation of this compound's effects on apoptosis or necrosis pathways in cellular models. Research into its potential to induce or inhibit programmed cell death or necrotic processes has not been reported.

Gene Expression and Proteomic Profiling in Response to this compound (in vitro)

No studies concerning the gene expression or proteomic profiling of cells treated with this compound were found. Therefore, information regarding the molecular pathways and protein networks that may be modulated by this compound is not available.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Hydroxy 4 Aminophenylbutyric Acid Research

Chromatographic Separation and Quantification Methodologies

Chromatography is fundamental to the analysis of 3-Hydroxy-4-aminophenylbutyric acid, enabling its separation from impurities, related compounds, and complex biological matrices. The choice of chromatographic technique depends on the specific analytical goal, such as purity assessment, quantification, or metabolite profiling.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound in research samples. Given the compound's polar nature, containing both an amino and a carboxylic acid group, reversed-phase (RP) HPLC is a common approach. To achieve adequate retention and sharp peak shapes on non-polar stationary phases like C18, ion-pairing agents are often added to the mobile phase. nih.gov Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for polar compounds, using a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. sigmaaldrich.com

For quantification, a UV detector is typically employed, with detection wavelengths set around 210 nm or 254 nm. nih.govsigmaaldrich.com Method validation is crucial and involves establishing linearity, accuracy, precision, and robustness to ensure reliable results. nih.gov In some cases, pre-column derivatization with reagents like dansyl chloride can be used to enhance detectability, especially for fluorescence detection, although this adds complexity to the sample preparation. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Setting 1: Reversed-Phase | Setting 2: HILIC |

|---|---|---|

| Column | RP-18 (e.g., 250 x 4.6 mm, 5 µm) | SeQuant® ZIC®-HILIC (e.g., 150 x 2.1 mm, 3.5 µm) sigmaaldrich.com |

| Mobile Phase | A: 0.01 M Sodium Heptasulfonate (pH 2.4) B: Acetonitrile/Methanol | A: Acetonitrile B: 100mM Ammonium Acetate sigmaaldrich.com |

| Gradient/Isocratic | Isocratic or Gradient | Gradient (e.g., starting at 75:25 A:B) sigmaaldrich.com |

| Flow Rate | 0.8 - 1.2 mL/min | 0.15 - 0.30 mL/min sigmaaldrich.com |

| Detection | UV at 210 nm nih.gov | UV at 254 nm sigmaaldrich.com |

| Temperature | 25 - 35 °C | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. Due to the low volatility and high polarity of this compound, direct analysis by GC-MS is not feasible. Therefore, a chemical derivatization step is mandatory to convert the non-volatile amino acid into a thermally stable and volatile derivative. iu.edu

Common derivatization strategies involve silylation, which replaces active hydrogens in the amino, hydroxyl, and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. iu.eduresearchgate.net This process reduces the polarity and increases the volatility of the analyte, allowing it to be separated on a GC column and detected by mass spectrometry. iu.edu GC-MS is particularly useful for identifying and quantifying metabolites of this compound in biological samples after appropriate extraction and derivatization. researchgate.netresearchgate.net The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative.

Table 2: Typical GC-MS Conditions for Analysis of Derivatized this compound

| Parameter | Typical Setting |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless |

| Temperature Program | Initial temp 70-100°C, ramp at 10-20°C/min to 280-300°C |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Capillary Electrophoresis (CE) for Separation of Isomers and Related Compounds

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is an excellent technique for the analysis of charged species like amino acids and their isomers. CE separates analytes based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. nih.gov This method is particularly advantageous for separating chiral isomers of this compound, which can be achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte. scilit.com

CE can also be used to separate the parent compound from closely related impurities or degradation products. The use of dynamic coatings on the capillary wall can help to control the electroosmotic flow (EOF) and prevent analyte adsorption, leading to reproducible and rapid separations. nih.govscilit.com Detection is typically performed using UV-Vis spectrophotometry, often with a diode array detector to obtain spectral information. nih.gov

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification

Mass spectrometry is an indispensable tool in the study of this compound, providing critical information on its molecular weight, elemental composition, and structure. It is almost always coupled with a chromatographic separation technique like LC or GC.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound and its metabolites. nih.govnih.gov For a compound with a nominal mass, multiple elemental compositions may be possible. HRMS can distinguish between these possibilities, providing a high degree of confidence in the identification of the compound in complex samples without relying solely on chromatographic retention time. bohrium.comulster.ac.uk This is especially valuable in metabolite identification studies, where the structures of novel biotransformation products are unknown. nih.gov

Table 3: Exact Mass Data for this compound

| Ion Type | Elemental Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO₃⁺ | 196.09682 |

| [M-H]⁻ | C₁₀H₁₂NO₃⁻ | 194.08227 |

| [M+Na]⁺ | C₁₀H₁₃NO₃Na⁺ | 218.07876 |

Note: Calculated values for the monoisotopic mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) of this compound, selected from the first stage of mass analysis, is subjected to fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then analyzed in a second stage.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways for the protonated molecule ([M+H]⁺) would include the neutral loss of water (H₂O) from the hydroxyl group, the loss of formic acid (HCOOH) or a combination of H₂O and carbon monoxide (CO) from the carboxylic acid group, and cleavages along the butyric acid chain. nih.govunito.it Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule and is essential for identifying metabolites where the core structure has been modified. nih.govnih.gov

Table 4: Representative MS/MS Fragmentation Data for [M+H]⁺ of a Related Compound, (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid (Precursor m/z 196.10)

| Product Ion m/z | Proposed Fragment Identity/Neutral Loss |

|---|---|

| 179.07 | [M+H - NH₃]⁺ |

| 178.09 | [M+H - H₂O]⁺ |

| 150.08 | [M+H - HCOOH]⁺ |

| 136.08 | [M+H - HCOOH - H₂O]⁺ or cleavage of the side chain |

| 133.07 | [M+H - H₂O - CO - NH₃]⁺ |

Data derived from public spectral databases for a closely related isomer. Fragmentation can vary with instrument type and conditions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of this compound. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.

One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental for initial structural assessment.

¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a related compound, DL-4-Amino-3-hydroxybutyric acid, distinct signals corresponding to the different protons in the molecule can be observed. chemicalbook.com For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear at a specific chemical shift, while the protons of the adjacent methylene (B1212753) groups (CH₂) and the aminomethyl group (CH₂-NH₂) would have their own characteristic resonances. chemicalbook.com The splitting patterns of these signals, arising from spin-spin coupling, reveal the number of neighboring protons, thus helping to piece together the carbon skeleton.

¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the direct observation of the number of different carbon environments. docbrown.info The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its bonding environment. For example, the carbon atoms of the phenyl ring, the carboxyl group, and the aliphatic chain would resonate in different regions of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is predictive and based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170 - 185 |

| Aromatic CH | 6.5 - 8.0 | 110 - 160 |

| CH-OH | 3.5 - 4.5 | 60 - 75 |

| CH₂ (adjacent to phenyl) | 2.5 - 3.0 | 30 - 45 |

| CH₂ (adjacent to COOH) | 2.2 - 2.6 | 30 - 45 |

| NH₂ | 3.0 - 5.0 | - |

To overcome the limitations of one-dimensional NMR, such as signal overlap in complex molecules, a variety of two-dimensional (2D) NMR experiments are employed for a more comprehensive structural analysis. sdsu.eduuab.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing out the connectivity of the aliphatic chain in this compound. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct ¹H-¹³C one-bond connectivity map. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for establishing long-range connectivity. sdsu.edu HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. youtube.com This allows for the piecing together of different molecular fragments, for instance, connecting the aliphatic chain to the phenyl ring and the carboxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. youtube.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is essential for determining the three-dimensional conformation and stereochemistry of the molecule. nih.gov

Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound

This table illustrates expected correlations and is for conceptual understanding.

| 2D NMR Experiment | Correlated Nuclei | Information Gained | Example Correlation |

| COSY | ¹H - ¹H | Identifies adjacent protons | Correlation between CH-OH and adjacent CH₂ protons |

| HSQC | ¹H - ¹³C (one bond) | Assigns protons to their directly attached carbons | Correlation between aromatic protons and their respective aromatic carbons |

| HMBC | ¹H - ¹³C (multiple bonds) | Establishes long-range connectivity | Correlation from CH₂ protons to the carboxyl carbon |

| NOESY | ¹H - ¹H (through space) | Determines spatial proximity and stereochemistry | Correlation between a proton on the phenyl ring and a proton on the adjacent CH₂ group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for identifying the functional groups present in this compound and for its quantification.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. nih.gov These vibrational frequencies are characteristic of the types of bonds and functional groups present. libretexts.org For this compound, the IR spectrum would be expected to show distinct absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (typically a broad band), the N-H stretch of the amine group, the C=O stretch of the carboxylic acid, and the C-H stretches of the aromatic and aliphatic portions of the molecule. libretexts.org The "fingerprint region" of the IR spectrum, which is unique to each molecule, can also be used for identification. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

This table presents typical ranges for the indicated functional groups.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol/Carboxylic Acid) | 3200 - 3600 (broad) | Strong |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Alcohol/Carboxylic Acid) | 1050 - 1300 | Medium |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons to higher energy levels. The presence of the phenyl group in this compound, which is a chromophore, will result in characteristic UV absorption bands. The position and intensity of these bands can be influenced by the substituents on the aromatic ring (the hydroxyl and amino groups). While the intrinsic UV properties of the primary amino group are not strong, derivatization with a UV-active compound can facilitate its detection and quantification. nih.gov The relationship between absorbance and concentration, as described by the Beer-Lambert law, allows for the quantitative determination of the compound in solution.

Structure Activity Relationship Sar and Computational Chemistry Studies of 3 Hydroxy 4 Aminophenylbutyric Acid and Its Analogs

Rational Design and Synthesis of 3-Hydroxy-4-aminophenylbutyric Acid Analogs for SAR Investigations

The rational design of analogs of this compound is a crucial step in understanding its structure-activity relationships (SAR). This process involves the systematic modification of the parent molecule to probe the chemical features essential for its biological activity. The design strategy typically focuses on altering three main regions of the molecule: the phenyl ring, the amino and hydroxyl substituents, and the butyric acid side chain. nih.gov

Key modifications and the rationale behind them include:

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) at different positions on the phenyl ring can explore the impact of electronics and sterics on activity. This helps to identify if specific regions of the binding pocket are sensitive to electron-donating or electron-withdrawing groups, or if there are spatial constraints. mdpi.com

Modification of Amino and Hydroxyl Groups: The positions of the amino and hydroxyl groups are often critical for target interaction, potentially forming key hydrogen bonds. Analogs are synthesized where these groups are moved to other positions on the ring, acylated, or replaced with other functional groups (e.g., a methoxy or nitro group) to determine their precise role in binding.

Alterations to the Butyric Acid Side Chain: The length, rigidity, and functional group of the side chain are systematically varied. Analogs with shorter or longer alkyl chains, the introduction of double bonds to restrict conformation, or the conversion of the carboxylic acid to an ester or amide can reveal the optimal chain length and the importance of the acidic moiety for activity. nih.govnih.gov

The synthesis of these designed analogs often follows multi-step reaction sequences. nih.gov For example, starting from a substituted phenol, a Friedel-Crafts acylation could introduce the butyrate precursor, followed by reduction and subsequent aromatic substitution reactions like nitration and reduction to install the amino group. mdpi.com Each synthesized analog is then subjected to biological testing to quantify its activity. The resulting data, which correlates structural changes with biological outcomes, forms the basis of the SAR study. researchgate.netfrontiersin.org

Table 1: Illustrative SAR Data for Hypothetical this compound Analogs

This table illustrates the principles of SAR by showing how specific chemical modifications to the parent structure could hypothetically influence biological activity.

| Compound ID | Modification from Parent Structure | Rationale for Modification | Hypothetical Biological Activity (Relative to Parent) |

| Parent | This compound | - | 100% |

| Analog A | 5-Chloro substitution on the phenyl ring | Explore electronic/steric effects on the ring | Decreased |

| Analog B | N-acetylation of the 4-amino group | Determine the importance of the free amine | Significantly Decreased |

| Analog C | O-methylation of the 3-hydroxyl group | Assess the role of the hydroxyl as a hydrogen bond donor | Decreased |

| Analog D | Change side chain to propionic acid | Investigate optimal side chain length | Increased |

| Analog E | Convert carboxylic acid to methyl ester | Evaluate the necessity of the acidic group | Significantly Decreased |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For derivatives of this compound, QSAR models can quantify the SAR data, enabling the prediction of activity for yet-to-be-synthesized analogs and guiding further design efforts. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. researchgate.netnih.gov For a series of this compound derivatives, a wide range of descriptors would be calculated, categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., connectivity indices), 2D autocorrelations, and counts of specific structural features (e.g., hydrogen bond donors/acceptors). mdpi.com

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular shape indices, solvent-accessible surface area (SASA), and descriptors from the GETAWAY, 3D-MoRSE, and RDF classes. nih.gov

Once calculated, a subset of the most relevant descriptors is selected to avoid overfitting and multicollinearity. This is achieved using statistical methods to build a regression model that links the descriptors (independent variables) to the biological activity (dependent variable). Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.govpharmacophorejournal.com The reliability of the developed model is rigorously assessed through internal and external validation techniques, using metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Modeling

This table provides examples of descriptor classes and specific descriptors that would be relevant for building a QSAR model for this compound derivatives.

| Descriptor Class | Example Descriptor | Property Encoded |

| Constitutional (0D/1D) | Molecular Weight (MW) | Size of the molecule |

| Topological (2D) | Kier & Hall Connectivity | Degree of branching and connectivity |

| Topological (2D) | Number of H-bond donors | Potential for hydrogen bonding |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Exposure of the molecule to solvent |

| Electronic (3D) | Dipole Moment | Polarity and charge distribution |

| Physicochemical (3D) | LogP (Partition Coefficient) | Lipophilicity/hydrophobicity |

Molecular Docking and Ligand-Target Interaction Simulations with this compound

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). nih.gov This simulation provides critical insights into the binding mode and the specific molecular interactions that stabilize the ligand-receptor complex.

The process begins with the three-dimensional structures of both the ligand and the target protein. Docking algorithms then systematically explore various possible conformations and orientations of the ligand within the active site of the target. mdpi.com Each potential binding pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. nih.gov

For this compound, docking simulations would reveal how its key functional groups interact with the amino acid residues in the target's binding pocket. For instance, the analysis might show:

The carboxylate group of the butyric acid chain forming an ionic bond with a positively charged residue like lysine or arginine.

The hydroxyl and amino groups on the phenyl ring acting as hydrogen bond donors and/or acceptors with polar residues such as serine, threonine, or asparagine. researchgate.net

The phenyl ring engaging in hydrophobic or pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. jppres.commdpi.com

These simulations are invaluable for rationalizing observed SAR data and for proposing specific modifications to the ligand to improve its binding affinity and selectivity. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-target system compared to the static picture provided by molecular docking. nih.gov MD simulations model the atomic motions of the system over time by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their interaction. dovepress.com

An MD simulation typically starts with the best-docked pose of the this compound-protein complex submerged in a simulated aqueous environment. nih.gov Over the course of the simulation (nanoseconds to microseconds), the trajectory of every atom is tracked. Analysis of this trajectory can reveal:

Conformational Stability: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can assess the stability of the binding pose. A stable RMSD indicates that the ligand remains securely in the binding pocket. dovepress.com

Flexibility of Protein Regions: The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. dovepress.com

Binding Free Energy: Advanced calculations, such as MM-PBSA, can be performed on the MD trajectory to provide a more accurate estimation of the binding free energy, which correlates with binding affinity. dovepress.com

Water's Role: MD simulations explicitly model water molecules, revealing their crucial role in mediating or displacing ligand-protein interactions. researchgate.net

De Novo Design Approaches for Novel Chemical Scaffolds Based on this compound

De novo design refers to computational methods that aim to generate entirely new molecular structures with desired properties, rather than simply modifying an existing template. nih.gov These approaches can use the this compound structure as a starting point or inspiration to design novel chemical scaffolds that retain the key binding interactions but possess different core structures. mdpi.com

There are two main strategies for de novo design based on an existing ligand:

Scaffold Hopping: This involves replacing the core scaffold (e.g., the aminophenylbutyric acid core) with a different chemical moiety (a bioisostere) that maintains the same 3D orientation of the essential functional groups responsible for binding. sciprofiles.com The goal is to discover new parent structures with potentially improved properties, such as better synthetic accessibility or more favorable pharmacokinetics.

Fragment-Based Growth: In this approach, the this compound molecule can be computationally deconstructed into key fragments. A computational algorithm can then use these fragments, or other fragments known to interact with the target, to "grow" new molecules within the active site of the target protein. arxiv.org Modern methods often employ deep generative models and reinforcement learning to explore a vast chemical space and optimize the designed molecules for multiple properties simultaneously, including binding affinity and synthetic accessibility. nih.govarxiv.org

These computational design strategies can propose novel and diverse chemical matter that goes beyond simple analoging, potentially leading to the discovery of new classes of compounds with the desired biological activity. nih.govresearchgate.netmdpi.comnih.govnih.gov

Biological Investigation of 3 Hydroxy 4 Aminophenylbutyric Acid in Research Models

In Vitro Cell-Based and Biochemical Assay Systems

In vitro studies provide a foundational understanding of a compound's biological effects at the molecular and cellular level. For 3-Hydroxy-4-aminophenylbutyric acid and its analogs, these assays have been crucial in identifying their primary molecular targets and cellular functions.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a compound for specific receptors. Studies on analogs of this compound have revealed interactions with the GABAergic system.

The enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) have been shown to be full agonists at human recombinant rho1 GABA(C) receptors. Notably, these enantiomers exhibit stereoselectivity, with the (R)-enantiomer displaying greater potency than the (S)-enantiomer. This enantioselectivity is consistent with their agonist activity at GABA(B) receptors but is opposite to that observed at GABA(A) receptors, where the (S)-enantiomer is more potent.

Phenibut, another analog, demonstrates binding to the α2δ subunit of voltage-dependent calcium channels, a characteristic it shares with gabapentinoids. The pharmacological activity of racemic phenibut is primarily attributed to the (R)-phenibut enantiomer, which correlates with its binding affinity to the GABA(B) receptor. selleckchem.com

Table 1: Receptor Binding Profile of Analogs of this compound

| Compound/Analog | Receptor Subtype | Activity | Enantioselectivity |

|---|---|---|---|

| 4-amino-3-hydroxybutanoic acid (GABOB) | GABA(C) | Full Agonist | R > S |

| 4-amino-3-hydroxybutanoic acid (GABOB) | GABA(B) | Agonist | R > S |

| 4-amino-3-hydroxybutanoic acid (GABOB) | GABA(A) | Agonist | S > R |

| 4-amino-3-phenylbutyric acid (phenibut) | GABA(B) | Agonist | R-enantiomer more active |

| 4-amino-3-phenylbutyric acid (phenibut) | α2δ subunit of VDCCs | Binds | - |

Enzyme Activity Assays and Kinetic Characterization

The interaction of these compounds with various enzymes has also been explored. A study on derivatives of (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acid, which are structurally similar to the subject compound, demonstrated potent inhibitory activities against aminopeptidase (B13392206) N (APN). Current time information in Austin, TX, US. This suggests a potential role for these compounds in modulating the activity of this key enzyme.

While detailed kinetic characterization of this inhibition is not extensively reported, the study highlights the potential for these types of molecules to be developed as enzyme inhibitors. Current time information in Austin, TX, US. The investigation into the kinetic parameters, such as the inhibition constant (Ki) and the type of inhibition, would be crucial for understanding the therapeutic potential of these compounds.

Cellular Uptake and Efflux Studies in Controlled Cell Lines

The ability of a compound to enter and exit cells is a critical determinant of its biological activity. While specific studies on the cellular uptake and efflux of this compound are limited, research on related compounds provides insights into potential mechanisms.

The cellular uptake of nanoparticles, for instance, is known to occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govnih.govmdpi.comresearchgate.net These processes are often energy-dependent and can be influenced by the physicochemical properties of the transported molecule. For amino acid-based compounds, transport across the cell membrane is typically mediated by specific amino acid transporters. The presence of the phenyl group in phenibut, for example, enhances its ability to cross the blood-brain barrier compared to GABA itself. wikipedia.org

Further studies utilizing controlled cell lines would be necessary to delineate the specific transporters and pathways involved in the cellular uptake and efflux of this compound, and to determine if it is a substrate for any known efflux pumps.

Investigation in Preclinical In Vivo Models for Mechanistic Understanding

Preclinical in vivo models are instrumental in understanding the physiological and pharmacological effects of a compound in a whole organism, providing insights into its potential therapeutic applications and mechanisms of action.

Pharmacodynamic Profiling in Animal Models

Pharmacodynamic studies investigate the effects of a drug on the body. For analogs of this compound, these studies have often focused on their central nervous system effects.

Phenibut has been shown to exhibit a range of effects in animal models. In rabbits, systemic administration of phenibut led to decreased horizontal movement and investigative behavior, as well as reduced reactivity to emotionally negative stimuli. vnmu.edu.ua These effects were dependent on the baseline activity levels of the animals. In a rat model of drug-induced liver injury, a combination treatment including phenibut was found to have neuroprotective properties, preventing a decline in synaptic plasticity. nih.gov Furthermore, in mouse models of chronic pain, the optical isomers of phenibut demonstrated inhibitory effects on tactile allodynia, an effect potentially mediated by its interaction with the gabapentin (B195806) binding site. mdpi.com

These studies provide evidence for the in vivo activity of phenibut, but a more detailed pharmacodynamic profile focusing on target engagement and the modulation of specific signaling pathways would be beneficial for a comprehensive understanding of its mechanism of action.

Biodistribution Studies in Research Organisms

Biodistribution studies track the absorption, distribution, metabolism, and excretion (ADME) of a compound within an organism. For phenibut, it has been reported to be well-absorbed and to distribute widely throughout the body, including crossing the blood-brain barrier. wikipedia.org Following administration, it is found in the liver, kidneys, and brain. selleckchem.comwho.int The elimination half-life of a 250 mg dose of phenibut in healthy volunteers was approximately 5.3 hours, with a significant portion excreted unchanged in the urine. wikipedia.org

A study on the biodistribution of R-phenibut in mice after intraperitoneal and peroral administration showed that it reached the brain tissue within 15 minutes. nih.gov The maximal concentrations in the brain were observed following administration, indicating its ability to penetrate the central nervous system. nih.gov

Table 2: Biodistribution of Phenibut in Animal Models

| Parameter | Finding | Species |

|---|---|---|

| Absorption | Well-absorbed | - |

| Distribution | Widely distributed; Crosses blood-brain barrier | General |

| Organs of Accumulation | Liver, Kidneys, Brain | Rats, Rabbits, Cats, Dogs |

| Elimination Half-life (250 mg dose) | ~5.3 hours | Humans |

| Excretion | ~63% unchanged in urine | Humans |

| Brain Penetration | Detected in brain tissue within 15 minutes of administration | Mice |

Elucidation of Biological Pathways using Genetic or Disease Models

There is currently no available scientific literature detailing the use of this compound in genetic or disease models to elucidate its biological pathways. Research studies employing knockout organisms, transgenic models, or specific disease state models (e.g., cancer, neurodegenerative disease) to investigate the mechanisms of action of this particular compound have not been identified.

Future Directions and Emerging Research Opportunities for 3 Hydroxy 4 Aminophenylbutyric Acid

Elucidation of Unidentified Molecular Targets and Biochemical Pathways

A primary objective in the study of any bioactive small molecule is the identification of its molecular targets and the biochemical pathways it modulates. For 3-hydroxy-4-aminophenylbutyric acid, this endeavor is likely to be guided by its structural similarity to known neurotransmitter analogs.

Structurally, this compound is an analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS). nih.gov Its derivatives, such as phenibut (β-phenyl-γ-aminobutyric acid), are known to interact with GABA receptors. nih.govnih.gov Specifically, phenibut acts as an agonist at GABAB receptors and, to a lesser extent, at GABAA receptors. nih.govnih.gov Furthermore, (R)-phenibut has been shown to bind to the α2-δ subunit of voltage-dependent calcium channels, a property shared with gabapentinoids. wikipedia.orgncats.io Another related compound, 4-amino-3-hydroxybutanoic acid (GABOB), demonstrates enantioselective agonism at GABAC and GABAB receptors. nih.gov

These precedents suggest that this compound may also interact with one or more of these targets. Future research should, therefore, focus on a systematic evaluation of its binding affinity and functional activity at GABA receptor subtypes and voltage-gated calcium channels.

Table 1: Potential Molecular Targets for this compound

| Potential Target | Rationale based on Structural Analogs | Proposed Investigational Approaches |

| GABAA Receptors | Analog GABOB shows enantioselective agonism. nih.gov | Radioligand binding assays with subtype-specific ligands; electrophysiological studies on recombinant receptors. |

| GABAB Receptors | Analogs phenibut and GABOB are agonists. nih.govnih.gov | [3H]-GABA displacement assays; functional assays measuring cAMP levels. |

| GABAC Receptors | Analog GABOB is a full agonist. nih.gov | Two-electrode voltage-clamp recordings in Xenopus oocytes expressing recombinant ρ subunits. |

| Voltage-Gated Calcium Channels (α2-δ subunit) | Analog phenibut is a known binder. wikipedia.orgncats.io | Binding assays with [3H]-gabapentin; patch-clamp electrophysiology to measure effects on calcium currents. |

Beyond these primary candidates, unbiased approaches such as chemical proteomics could be employed to identify novel, unanticipated molecular targets.

Exploration of Novel and Sustainable Synthetic Methodologies for Complex Analogs

The synthesis of a diverse library of analogs based on the this compound scaffold is crucial for establishing structure-activity relationships (SAR) and optimizing pharmacological properties. Modern synthetic chemistry offers a plethora of tools to achieve this in an efficient and sustainable manner.

Recent advancements in synthetic organic chemistry provide numerous avenues for the creation of complex analogs. scirp.org For instance, novel catalytic systems, including organocatalysts, can facilitate the asymmetric synthesis of chiral GABA derivatives, which is significant as the biological activity of such compounds is often stereospecific. researchgate.net The development of efficient, high-yield synthetic routes is paramount. mdpi.comresearchgate.net

Table 2: Potential Synthetic Strategies for Analog Development

| Synthetic Approach | Description | Potential Application to this compound |

| Asymmetric Catalysis | Use of chiral catalysts to produce enantiomerically pure compounds. researchgate.net | Stereoselective synthesis of (R)- and (S)-3-hydroxy-4-aminophenylbutyric acid to investigate stereospecific interactions with biological targets. |

| Multi-component Reactions | Combining three or more reactants in a single step to rapidly build molecular complexity. | Efficient generation of a diverse library of analogs with various substitutions on the phenyl ring and modifications of the carboxylic acid and amino groups. |

| Flow Chemistry | Performing reactions in a continuous-flow reactor, offering precise control over reaction parameters and improved safety. | Scalable and reproducible synthesis of lead compounds and their intermediates. |

| Biocatalysis | Use of enzymes to perform specific chemical transformations, often with high stereoselectivity and under mild conditions. | "Green" synthesis of chiral intermediates or final products. |

These methodologies will enable the systematic exploration of the chemical space around the this compound core, leading to a deeper understanding of its SAR.

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics, Fluxomics)

Omics technologies offer a holistic view of the cellular response to a bioactive compound, providing insights that complement traditional pharmacological assays. nih.govwikipedia.org The integration of proteomics and metabolomics can reveal the broader biochemical impact of this compound. ncats.io

Metabolomics can identify changes in the cellular metabolite profile following treatment with the compound, potentially highlighting affected metabolic pathways. Proteomics can identify changes in protein expression levels, which can point towards the compound's mechanism of action and potential off-target effects. nih.gov

Table 3: Application of Omics Technologies in the Study of this compound

| Omics Technology | Information Gained | Potential Insights |

| Metabolomics | Comprehensive analysis of small-molecule metabolites in a biological system. | Identification of metabolic pathways perturbed by the compound, such as neurotransmitter metabolism or central carbon metabolism. |

| Proteomics | Large-scale study of proteins, their structures, and functions. nih.gov | Identification of protein targets, signaling pathways, and potential biomarkers of compound activity. |

| Fluxomics | Measurement of the rates of metabolic reactions in a biological system. | Understanding the dynamic response of metabolic networks to the compound's presence. |

By combining these omics approaches, a comprehensive picture of the cellular and physiological effects of this compound can be constructed, facilitating the generation of new hypotheses about its function.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Biological Matrices

To understand the pharmacokinetic and pharmacodynamic properties of this compound, sensitive and specific analytical methods for its detection in biological fluids and tissues are required. The development of such methods is crucial for preclinical and potentially clinical studies.

Mass spectrometry-based techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are the gold standard for the quantitative analysis of small molecules in complex matrices. The development of a robust LC-MS/MS method would enable the determination of key pharmacokinetic parameters.

Table 4: Advanced Analytical Techniques for the Analysis of this compound

| Analytical Technique | Principle | Advantages for this Application |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection. | High sensitivity, high selectivity, and suitability for quantitative analysis in complex samples like plasma and brain tissue. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | May be applicable after derivatization to increase volatility; provides complementary information to LC-MS. |

| Capillary Electrophoresis (CE)-MS | Separation based on electrophoretic mobility coupled to mass spectrometry. | High separation efficiency for charged molecules like amino acids. |

The optimization of sample preparation techniques to efficiently extract the compound from biological samples will also be a critical aspect of method development.

Potential of this compound as a Scaffold for Rational Design of Novel Research Ligands and Chemical Tools

The core structure of this compound can serve as a "privileged scaffold" for the design of novel chemical probes and potential therapeutic agents. Scaffold-based drug design involves using a known active core structure as a template for creating new molecules with improved properties.

By systematically modifying the functional groups of the this compound scaffold, it is possible to develop ligands with enhanced affinity, selectivity, and pharmacokinetic profiles for specific biological targets.

Table 5: Scaffold-Based Design: Potential Modifications of this compound

| Structural Moiety | Potential Modifications | Objective |

| Phenyl Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | Modulate lipophilicity, electronic properties, and steric interactions to improve target binding and selectivity. |

| Hydroxy Group | Esterification, etherification, or replacement with other functional groups (e.g., fluorine). | Probe the importance of the hydroxyl group for target interaction and alter metabolic stability. |

| Amino Group | Acylation, alkylation, or incorporation into heterocyclic systems. | Modify basicity and hydrogen bonding capacity; explore new interactions with the target protein. |

| Carboxylic Acid | Esterification, amidation, or replacement with bioisosteres (e.g., tetrazole). | Improve cell permeability, modulate pharmacokinetic properties, and explore alternative binding modes. |

This rational design approach, guided by computational modeling and iterative cycles of synthesis and biological testing, holds significant promise for unlocking the full potential of the this compound scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-4-aminophenylbutyric acid to ensure high purity and yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups (e.g., hydroxyl and amino groups) to prevent side reactions. For example, a modified Curtius rearrangement or enzymatic catalysis could be employed, as seen in structurally similar amino acid derivatives . Purification via recrystallization or reverse-phase HPLC is critical to achieve >95% purity. Characterization should include H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How should researchers address stability challenges during storage of this compound?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at −20°C to prevent degradation via oxidation or hydrolysis. Pre-formulation studies (e.g., accelerated stability testing at 40°C/75% RH for 4 weeks) can identify degradation pathways . Compatibility testing with excipients or solvents (e.g., DMSO for biological assays) is recommended to avoid hazardous reactions .

Advanced Research Questions

Q. How can researchers address the lack of toxicity and ecotoxicological data for this compound in risk assessments?

- Methodological Answer : Conduct tiered toxicity testing:

- In vitro : Use human cell lines (e.g., HepG2 for hepatotoxicity) and Ames tests for mutagenicity .

- In silico : Apply QSAR models (e.g., EPA’s ECOSAR) to predict bioaccumulation potential and aquatic toxicity .

- In vivo : Perform acute toxicity studies in rodents (OECD 423 guidelines) at doses up to 2000 mg/kg, with histopathological analysis .

Q. What strategies resolve contradictory data on the bioactivity of this compound derivatives?

- Methodological Answer :

- Standardization : Use a reference compound (e.g., 4-Phenylbutyric acid ) to normalize bioassay conditions (pH, temperature, cell passage number).

- Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to target receptors .

- Meta-Analysis : Apply random-effects models to pooled data from independent studies, adjusting for covariates like solvent purity (>99%) or batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.